molecular formula C10H15NS B13065418 3-Methyl-3-(thiophen-3-yl)piperidine

3-Methyl-3-(thiophen-3-yl)piperidine

Cat. No.: B13065418
M. Wt: 181.30 g/mol
InChI Key: HTYYOUUQTFSSNI-UHFFFAOYSA-N
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Description

3-Methyl-3-(thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a thiophene ring

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-methyl-3-thiophen-3-ylpiperidine

InChI

InChI=1S/C10H15NS/c1-10(4-2-5-11-8-10)9-3-6-12-7-9/h3,6-7,11H,2,4-5,8H2,1H3

InChI Key

HTYYOUUQTFSSNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(thiophen-3-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-thiophenylacetonitrile with methylamine followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(thiophen-3-yl)piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiophene rings .

Mechanism of Action

The mechanism of action of 3-Methyl-3-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties.

Biological Activity

3-Methyl-3-(thiophen-3-yl)piperidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a methyl group and a thiophene substituent, contributing to its unique chemical properties. Its molecular formula is C11_{11}H13_{13}N1_{1}S1_{1}, with a molecular weight of approximately 175.23 g/mol. The combination of the piperidine and thiophene rings enhances its reactivity and biological profile compared to other compounds.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes:

  • Preparation of Thiophene Derivative : Starting from thiophene derivatives, which are reacted with piperidine.
  • Cyclization Reaction : Utilizing reagents such as acid chlorides or anhydrides to facilitate the cyclization.
  • Purification : The product is purified through crystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug discovery for infectious diseases and cancer treatment.

Antiviral Activity

Recent studies have highlighted its potential as an antiviral agent, particularly against HIV-1. For instance, structural analogs of this compound have been shown to inhibit reverse transcriptase (RT) effectively, with EC50_{50} values ranging from 6.02 to 23.9 nmol/L against various mutant strains .

The exact mechanisms remain under investigation but are believed to involve interactions with cellular receptors or enzymes that influence cell signaling pathways, apoptosis, and cell proliferation . The compound's ability to modulate these pathways positions it as a promising candidate for therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
3-MethylpiperidineLacks thiophene substituentLimited versatility
ThiopheneDoes not contain piperidine ringMinimal medicinal applications
4-(Benzo[b]thiophen-3-yl)-1-methylpiperidineContains benzothiophene moietyDifferent biological profile

Case Studies

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